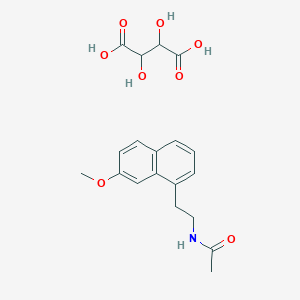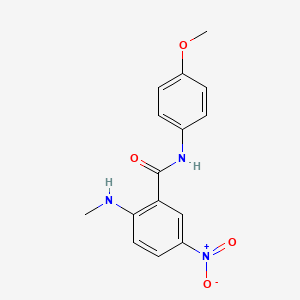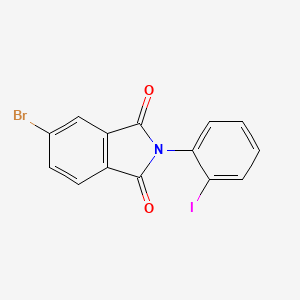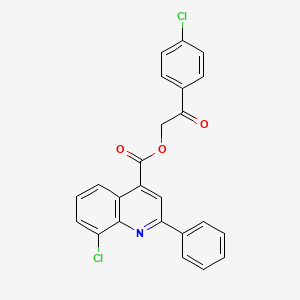
(+-)-Tartaric acid; agomelatine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(.±.)-tartaric acid; agomelatine: is a compound that combines two distinct chemical entities: tartaric acid and agomelatine. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is commonly used in the food and beverage industry as an acidulant. Agomelatine, on the other hand, is an atypical antidepressant used primarily for the treatment of major depressive disorder and generalized anxiety disorder. It acts as an agonist at melatonin receptors and an antagonist at serotonin-2C receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of agomelatine involves several steps, starting from 7-methoxy-1-tetralone. One common method includes the Reformatsky reaction, where 7-methoxy-1-tetralone is reacted with ethyl bromoacetate to form an intermediate, which is then hydrolyzed and cyclized to produce agomelatine . The reaction conditions typically involve the use of sodium hydroxide in a mixture of water and alcohols at temperatures between 35°C and 50°C .
Industrial Production Methods
Industrial production of agomelatine focuses on optimizing yield and purity. The process involves the use of intermediate compounds that are easy to manipulate and control, making the method suitable for large-scale production. The final product is obtained through a series of well-controlled steps, including hydrolysis and cyclization, to ensure high purity without the need for complicated operations like rectification and column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Agomelatine undergoes various chemical reactions, including:
Oxidation: Agomelatine can be oxidized under specific conditions to form degradation products.
Reduction: Reduction reactions can be used to modify the functional groups in agomelatine.
Substitution: Agomelatine can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Agomelatine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on circadian rhythms and neurogenesis.
Medicine: Primarily used to treat major depressive disorder and generalized anxiety disorder.
Industry: Utilized in the pharmaceutical industry for the development of new antidepressant medications.
Mécanisme D'action
Agomelatine exerts its effects through a dual mechanism:
Melatonin Receptors: Agomelatine acts as an agonist at melatonin MT1 and MT2 receptors, helping to resynchronize circadian rhythms.
Serotonin Receptors: It acts as an antagonist at serotonin-2C receptors, leading to increased release of norepinephrine and dopamine in the frontal cortex. This dual action contributes to its antidepressant and anxiolytic effects.
Comparaison Avec Des Composés Similaires
Agomelatine is unique compared to other antidepressants due to its dual mechanism of action. Similar compounds include:
Melatonin: A natural hormone that regulates sleep-wake cycles but lacks the serotonin receptor antagonism.
Selective Serotonin Reuptake Inhibitors (SSRIs): Such as fluoxetine, which primarily inhibit serotonin reuptake without affecting melatonin receptors.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Such as venlafaxine, which inhibit the reuptake of both serotonin and norepinephrine but do not interact with melatonin receptors.
Agomelatine’s unique combination of melatonin receptor agonism and serotonin receptor antagonism makes it a valuable option for treating depression and anxiety, particularly in patients with disrupted circadian rhythms.
Propriétés
Formule moléculaire |
C19H23NO8 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioic acid;N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H17NO2.C4H6O6/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;5-1(3(7)8)2(6)4(9)10/h3-7,10H,8-9H2,1-2H3,(H,16,17);1-2,5-6H,(H,7,8)(H,9,10) |
Clé InChI |
PJOPJXPTFZIKTL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12470921.png)


![4-({N-(2-chlorobenzyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B12470939.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B12470943.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12470958.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide](/img/structure/B12470965.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12470967.png)
![Xtoro;7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B12470974.png)
-(4-methylphenyl)diazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12470975.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B12470983.png)
![N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide](/img/structure/B12470985.png)

![5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B12470993.png)
